molecular formula C27H48N6O6 B12319600 N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide

Cat. No.: B12319600
M. Wt: 552.7 g/mol
InChI Key: DPUYCSDGMSDKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide is a complex peptide compound with the molecular formula C27H48N6O6 It is characterized by its intricate structure, which includes multiple amino acid residues such as leucine, isoleucine, glycine, valine, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide. Substitution reactions can result in modified peptides with different functional groups.

Scientific Research Applications

N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide shares structural similarities with other peptide compounds such as:
    • This compound
    • N-Acetylglycylalanylglycine ethyl ester
    • N-Methylprolinamide

Uniqueness

What sets this compound apart from similar compounds is its specific sequence of amino acids and the presence of the N-methylprolinamide moiety. This unique structure confers distinct physicochemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O6/c1-9-17(6)23(32-24(36)19(13-15(2)3)30-18(7)34)26(38)29-14-21(35)31-22(16(4)5)27(39)33-12-10-11-20(33)25(37)28-8/h15-17,19-20,22-23H,9-14H2,1-8H3,(H,28,37)(H,29,38)(H,30,34)(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUYCSDGMSDKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC)NC(=O)C(CC(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864162
Record name N-Acetylleucylisoleucylglycylvalyl-N-methylprolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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